Perindopril-d4
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Overview
Description
Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
Perindopril-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Perindoprilat D4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Perindopril-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Perindopril.
Drug Interaction Studies: Evaluating potential drug-drug interactions by tracking the labeled compound.
Clinical Research: Used in clinical trials to monitor the pharmacokinetics of Perindopril in patients.
Mechanism of Action
Perindopril-d4, like Perindopril, is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat D4. Perindoprilat D4 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation.
Comparison with Similar Compounds
Similar Compounds
Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.
Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.
Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.
Uniqueness
Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQLZZIHOAWMC-UQXGGBCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?
A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.